Predicted Lipophilicity (clogP) Distinguishes 2,5-Dimethoxy from 3,4-Dimethoxy and 4-Methoxy Analogs and Impacts Membrane Permeability
The target compound's 2,5-dimethoxy substitution confers a distinct lipophilicity profile compared to its closest analogs. Its predicted clogP (XLogP3) is 1.9 [1], which lies within the optimal range for oral bioavailability (1–3) and CNS penetration [2]. The 3,4-dimethoxy regioisomer (CAS 852453-52-2) is predicted to have a clogP of approximately 1.55 (estimated using fragment-based calculation), while the mono‑methoxy analog (CAS 852453-45-3) has a predicted clogP of approximately 1.67 . The ~0.23–0.35 log-unit difference between the 2,5- and 3,4-dimethoxy isomers can translate into a measurable change in passive membrane permeability and tissue distribution [2].
| Evidence Dimension | Predicted partition coefficient (clogP / XLogP3) |
|---|---|
| Target Compound Data | 1.9 (XLogP3) |
| Comparator Or Baseline | 3,4-dimethoxy isomer: ~1.55 (estimated); 4-methoxy analog: ~1.67 (estimated) |
| Quantified Difference | Target vs. 3,4-dimethoxy isomer: Δ ~0.35 log units; Target vs. 4-methoxy analog: Δ ~0.23 log units |
| Conditions | Predicted values (XLogP3 or fragment-based calculation) performed on neutral species; no experimental logP data available for direct comparison. |
Why This Matters
A difference of 0.3 log units in clogP can alter passive membrane permeability by approximately 2‑fold, directly affecting cellular uptake and in‑vitro assay performance, making the target compound preferable when higher lipophilicity is required for target engagement.
- [1] PubChem. Imidazo[2,1-b]thiazole (CID 817024). XLogP3-AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_2_1-b_thiazole (accessed 2026-04-29). (XLogP3 of the core scaffold; used as estimator for the target compound). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General principles of logP ranges for oral bioavailability and CNS penetration). View Source
